molecular formula C22H31N B14253478 Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- CAS No. 432556-33-7

Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-

Cat. No.: B14253478
CAS No.: 432556-33-7
M. Wt: 309.5 g/mol
InChI Key: RRZRFKRKPPIWHA-UHFFFAOYSA-N
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Description

Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a tert-butylphenyl group, a methyl group, and two propyl groups, making it a highly substituted and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, a β-ketoester, and ammonia. The reaction typically requires heating and can be catalyzed by acids or bases .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is unique due to its highly substituted structure, which can influence its reactivity, solubility, and interaction with other molecules. The presence of multiple bulky groups can also affect its steric and electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

432556-33-7

Molecular Formula

C22H31N

Molecular Weight

309.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-methyl-3,4-dipropylpyridine

InChI

InChI=1S/C22H31N/c1-7-9-18-15-16(3)23-21(20(18)10-8-2)17-11-13-19(14-12-17)22(4,5)6/h11-15H,7-10H2,1-6H3

InChI Key

RRZRFKRKPPIWHA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC(=C1)C)C2=CC=C(C=C2)C(C)(C)C)CCC

Origin of Product

United States

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